(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
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Overview
Description
The compound “(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tetracyclic structure with multiple functional groups, including chlorophenyl and fluorophenyl moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the chlorophenyl and fluorophenyl groups via substitution reactions.
- Final functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization steps.
- Employment of advanced purification techniques such as chromatography.
- Implementation of automated synthesis platforms for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its functional groups may allow it to bind to specific targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may make it a potential therapeutic agent for various diseases.
Industry
In industry, the compound may find applications in the development of new materials with unique properties. Its tetracyclic structure could impart stability and rigidity to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and fluorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (11R,12S,16R)-N-(4-chlorophenyl)-14-(4-bromophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- (11R,12S,16R)-N-(4-chlorophenyl)-14-(4-methylphenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its tetracyclic structure. The presence of both chlorophenyl and fluorophenyl groups may enhance its binding affinity and specificity for certain molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C26H18ClFN4O3 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C26H18ClFN4O3/c27-15-5-9-17(10-6-15)30-24(33)23-21-20(22-19-4-2-1-3-14(19)13-29-32(22)23)25(34)31(26(21)35)18-11-7-16(28)8-12-18/h1-13,20-23H,(H,30,33)/t20-,21+,22?,23-/m1/s1 |
InChI Key |
MQNFPSZYJIYOGD-HNTVYWHESA-N |
Isomeric SMILES |
C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)F |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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